molecular formula C19H16F3NO3 B2893375 N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide CAS No. 1448069-71-3

N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2893375
CAS No.: 1448069-71-3
M. Wt: 363.336
InChI Key: VBXBQBVVPHVTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a trifluoromethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. One common method involves the initial formation of the benzofuran ring, followed by the introduction of the hydroxypropyl group and finally the attachment of the trifluoromethylbenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The benzofuran ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the benzofuran ring could lead to a dihydrobenzofuran derivative.

Scientific Research Applications

N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the hydroxypropyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-methylbenzamide
  • N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-chlorobenzamide
  • N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-bromobenzamide

Uniqueness

N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO3/c20-19(21,22)14-7-3-2-6-13(14)18(25)23-10-9-15(24)17-11-12-5-1-4-8-16(12)26-17/h1-8,11,15,24H,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXBQBVVPHVTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.